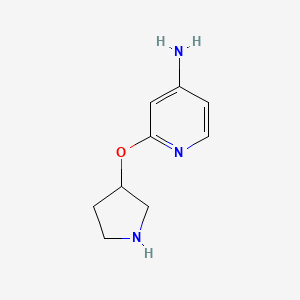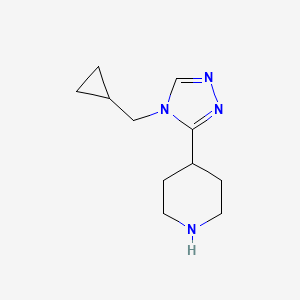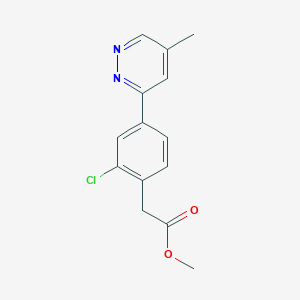
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 220.66 . The predicted boiling point is 468.5±35.0 °C . The compound has a density of 1.55±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-Chloro-6-(1-Cyclopropyl-1H-Pyrazol-4-yl)Pyridazine Applications
The compound 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a versatile chemical with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Anticancer Research: This compound serves as a building block in the synthesis of molecules with potential anticancer properties. Its structure is conducive to interacting with various biological targets that are relevant in cancer therapy. Researchers are exploring its efficacy in inhibiting tyrosine kinases, which are enzymes that can be overactive in many types of cancer .
Antimicrobial and Antibacterial Agents: Due to its diazine core, which is known to possess bioactive properties, this compound is being studied for its use in developing new antimicrobial and antibacterial agents. Its structural framework allows for the attachment of different functional groups, enhancing its activity against resistant strains of bacteria .
Development of Cardiovascular Drugs: The pyridazine moiety is a common feature in several cardiovascular drugs. The compound could be used to synthesize new molecules that act as calcium channel blockers or beta-blockers, potentially treating conditions like hypertension .
Anti-Inflammatory and Analgesic Applications: Researchers are investigating the use of this compound in the development of anti-inflammatory and analgesic drugs. Its ability to modulate biological pathways associated with pain and inflammation makes it a candidate for creating new pain relief medications .
Antifungal and Antiparasitic Therapies: The compound’s chemical structure allows it to be used as a precursor in the synthesis of drugs targeting fungal and parasitic infections. Its effectiveness in disrupting the life cycle of these organisms is a key area of study .
Neuroprotective Agents: There is interest in using this compound to develop neuroprotective agents. It could potentially be involved in the synthesis of drugs that protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemicals: In the agricultural sector, this compound could be utilized to create pesticides or herbicides. Its structural adaptability means it can be tailored to target specific pests or weeds without harming crops .
Material Science: Lastly, the compound’s robust aromatic system makes it suitable for applications in material science, such as the development of organic semiconductors or photovoltaic materials. Its electronic properties can be harnessed for use in solar cells and other energy-related technologies .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJVEWBLUBNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856639 | |
| Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1440965-10-5 | |
| Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)


![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)





![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)